2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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Overview
Description
2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a m-tolyloxyacetamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit anticancer activity . They are known to interact with various cancer cell lines .
Mode of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect various signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
Compounds with similar structures have been reported to be orally bioavailable , suggesting that they can be absorbed and distributed in the body effectively.
Result of Action
Similar compounds have been reported to exhibit anticancer activity, suggesting that they may inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, phenyl hydrazine, and m-tolyloxy acetic acid. The key steps in the synthesis may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving pyrazole derivatives and phenyl hydrazine under acidic or basic conditions.
Introduction of the m-tolyloxyacetamide moiety: This step involves the reaction of the intermediate pyrazolo[3,4-d]pyrimidine with m-tolyloxy acetic acid or its derivatives, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrazolo[3,4-d]pyrimidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide
- N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
- N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(phenoxy)acetamide
Uniqueness
2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is unique due to the specific positioning of the m-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-6-5-9-16(10-14)28-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVILQLZQHYGUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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